ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate
Overview
Description
Ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of oxazole and benzoate structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method includes the formation of the oxazole ring followed by the introduction of the bromophenyl group. The final step involves the esterification of the benzoate moiety.
Formation of Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Bromophenyl Group: This step often involves a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).
Esterification: The final step involves the esterification of the benzoate group using reagents like ethanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
Ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-{[5-(2-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate
- Ethyl 4-(2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate
Uniqueness
Ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c1-2-26-19(25)13-6-8-16(9-7-13)23-18(24)12-28-20-22-11-17(27-20)14-4-3-5-15(21)10-14/h3-11H,2,12H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPYJSMREDAQKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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